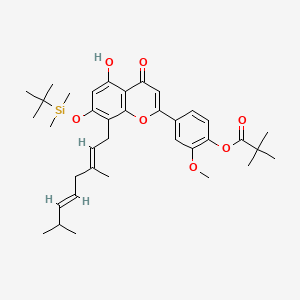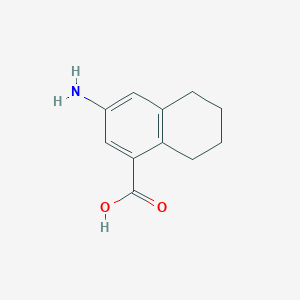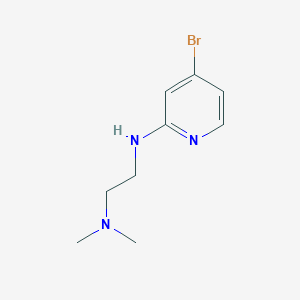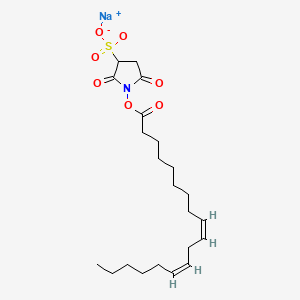
Sulfosuccinimidyl linoleate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfosuccinimidyl linoleate sodium is a long-chain fatty acid derivative known for its role as an irreversible inhibitor of the fatty acid translocase CD36. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit fatty acid transport into cells, making it a valuable tool in research related to metabolic diseases and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl linoleate sodium typically involves the reaction of linoleic acid with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield the sulfosuccinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfosuccinimidyl linoleate sodium primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group can react with primary amines to form stable amide bonds, making it useful in bioconjugation and labeling studies .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, such as lysine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the NHS ester .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates. These products are often used in the study of protein-lipid interactions and in the development of targeted drug delivery systems .
Wissenschaftliche Forschungsanwendungen
Sulfosuccinimidyl linoleate sodium has a wide range of applications in scientific research:
Wirkmechanismus
Sulfosuccinimidyl linoleate sodium exerts its effects by irreversibly binding to the CD36 receptor on the surface of cells. This binding inhibits the transport of fatty acids into cells, thereby modulating various cellular processes. The inhibition of CD36 activation reduces the production of free radicals, cytokines, and chemokines, which are involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfosuccinimidyl oleate sodium: Another long-chain fatty acid derivative that also inhibits CD36 but with different fatty acid specificity.
Sulfosuccinimidyl stearate sodium: Similar in structure and function but with a saturated fatty acid chain.
Uniqueness
Sulfosuccinimidyl linoleate sodium is unique due to its specific inhibition of linoleate transport, making it particularly useful in studies focused on polyunsaturated fatty acids. Its ability to modulate inflammatory responses and neuroprotective effects also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C22H34NNaO7S |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-; |
InChI-Schlüssel |
DFEYEANFMGBQKN-NBTZWHCOSA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


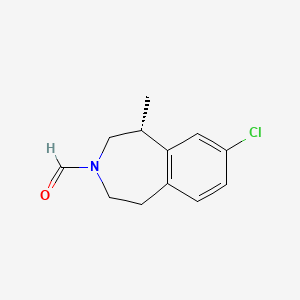
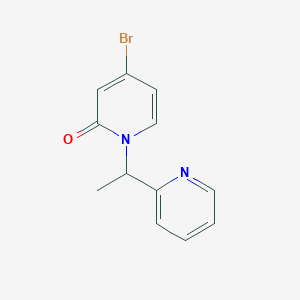
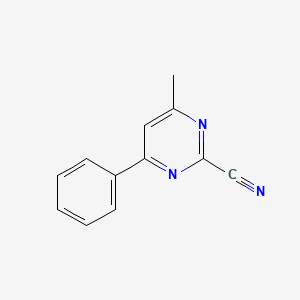
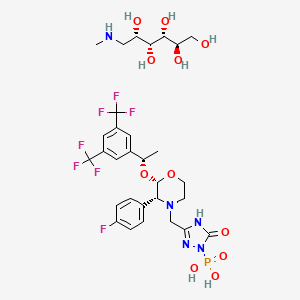

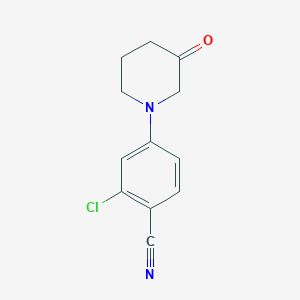
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
